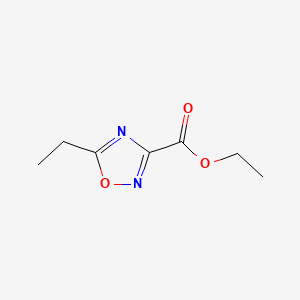

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a compound with the CAS Number: 1245645-77-5 . It has a molecular weight of 170.17 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

1,2,4-oxadiazoles, such as Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .

Molecular Structure Analysis

The Inchi Code of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is 1S/C7H10N2O3/c1-3-5-8-6 (9-12-5)7 (10)11-4-2/h3-4H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.

Physical And Chemical Properties Analysis

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate: is utilized in the synthesis of compounds with potential medicinal properties. Its structure is conducive to forming derivatives that can act as anti-infective agents . The oxadiazole ring is a common motif in pharmaceuticals due to its resemblance to biologically relevant heterocycles.

Agriculture

In agriculture, this compound serves as a precursor for the synthesis of pesticides and herbicides. The oxadiazole derivatives are known for their role in disrupting the life cycle of pests and thus protecting crops . They can improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition .

Material Science

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate: contributes to the development of novel materials. Its derivatives can be used to create polymers with specific characteristics like increased thermal stability or unique electronic properties, which are valuable in the production of advanced materials .

Environmental Science

This compound is also significant in environmental science research. It can be involved in the study of nitrogen-rich compounds that have a lower environmental impact when they decompose, releasing nitrogen gas instead of harmful substances .

Biochemistry

In biochemistry, Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is used to study enzyme inhibition and receptor binding due to its structural similarity to nucleotides and amino acids. It can be a valuable tool in understanding biochemical pathways and designing inhibitors for enzymes .

Pharmacology

Pharmacologically, the compound’s derivatives can be explored for their therapeutic potential. They are investigated for their activity against various pathogens and diseases, including their mode of action at the molecular level through techniques like molecular docking .

Safety and Hazards

The safety information for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate includes several hazard statements: H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXGONDMMURUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676394 |

Source

|

| Record name | Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |

CAS RN |

1245645-77-5 |

Source

|

| Record name | Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

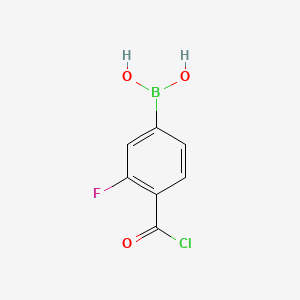

![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)